3-IODOBIPHENYL

描述

3-Iodobiphenyl (C₁₂H₉I) is an organic iodine compound with a molecular weight of 262.85 g/mol. It exists as pale white crystals with a melting point of 150–151°C and a boiling point of 341.6°C at 760 mmHg. Its refractive index is 1.64, and it has a low vapor pressure (0.000158 mmHg at 25°C) .

Synthesis: Produced via iodination of bromobiphenyl using iodine and potassium iodide (KI) in aqueous medium, followed by heating at 90–100°C and isolation via precipitation or distillation .

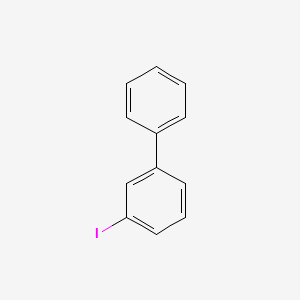

Structure

2D Structure

属性

IUPAC Name |

1-iodo-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9I/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQUBIATNWQNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066615 | |

| Record name | 1,1'-Biphenyl, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20442-79-9 | |

| Record name | 3-Iodobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20442-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020442799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CY7WN4PZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions

- Catalyst : Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

- Base : Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

- Solvent : Toluene/water biphasic system or dimethylformamide (DMF)

- Temperature : 80–100°C under reflux

A representative procedure involves reacting 3-iodophenylboronic acid with iodobenzene in toluene/water at 100°C for 24 hours, yielding this compound with ~75% efficiency after column chromatography. This method excels in regioselectivity and compatibility with sensitive functional groups.

Table 1: Suzuki-Miyaura Cross-Coupling Optimization

| Aryl Halide | Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromo-3-iodobenzene | Phenylboronic acid | Pd(OAc)₂ | 78 | |

| Iodobenzene | 3-Iodophenylboronic | Pd(PPh₃)₄ | 72 |

Diazotization and Iodination (Sandmeyer Reaction)

Diazotization of 3-aminobiphenyl followed by iodide substitution provides a straightforward route to this compound. This method mirrors protocols for 2-iodobiphenyl synthesis.

Reaction Conditions

- Diazotization : Treat 3-aminobiphenyl with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.

- Iodination : Add potassium iodide (KI) to the diazonium salt solution, yielding this compound after extraction.

Key Parameters

- Temperature : <5°C to prevent diazonium salt decomposition

- Solvent : Tetrahydrofuran (THF)/water mixture

- Yield : ~70% after purification

This method is highly scalable but requires careful temperature control to minimize byproducts.

Halogen Exchange Reactions

Direct halogen exchange using copper(I) iodide (CuI) enables the conversion of 3-bromobiphenyl to this compound. Adapted from thiophene iodination methodologies, this approach leverages the higher nucleophilicity of iodide ions.

Reaction Conditions

- Substrate : 3-Bromobiphenyl

- Reagent : CuI (1.2 equivalents)

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile)

- Temperature : 80–100°C for 12–24 hours

Mechanistic Insight : The reaction proceeds via a single-electron transfer (SET) mechanism, where CuI facilitates bromide displacement by iodide. Reported yields reach ~65%, though purification may require recrystallization.

Direct Electrophilic Iodination

Electrophilic iodination of biphenyl using iodine monochloride (ICl) or N-iodosuccinimide (NIS) offers a one-step route, though regioselectivity challenges persist.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Suzuki-Miyaura | 70–78 | High | Moderate | Excellent |

| Ullmann Coupling | 50–65 | Low | High | Moderate |

| Sandmeyer Reaction | 65–70 | Medium | High | Poor (acid-sensitive) |

| Halogen Exchange | 60–65 | Medium | Moderate | Good |

| Direct Iodination | <50 | Low | Low | Poor |

化学反应分析

Types of Reactions: 1,1’-Biphenyl, 3-iodo- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The biphenyl core can undergo oxidation to form biphenyl quinones, while reduction reactions can lead to the formation of biphenyl diols.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, potassium cyanide, organolithium compounds.

Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, bases such as potassium carbonate or sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products with various functional groups replacing the iodine atom.

Cross-Coupling Reactions: Biphenyl derivatives with new carbon-carbon bonds.

Oxidation and Reduction Reactions: Biphenyl quinones and biphenyl diols.

科学研究应用

Organic Synthesis

3-Iodobiphenyl is widely used in organic synthesis as a versatile building block. It facilitates the formation of various derivatives through electrophilic substitution reactions, enabling the creation of compounds with specific biological activities or material properties.

Medicinal Chemistry

Research indicates that this compound exhibits potential medicinal properties. It has been investigated for:

- Anti-inflammatory Activity : Studies have shown that biphenyl derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Anticancer Activity : Compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, potentially through mechanisms like apoptosis induction.

Table 1: Cytotoxicity of Related Biphenyl Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 3'-Iodo-Biphenyl | MCF-7 | 10.5 |

| 4-Iodo-Biphenyl | PC-3 | 8.2 |

| 4-Methyl-Biphenyl | HeLa | 12.0 |

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented against both Gram-positive and Gram-negative bacteria. Its lipophilicity enhances its ability to penetrate bacterial membranes.

Table 2: Antimicrobial Activity of Biphenyl Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3'-Iodo-Biphenyl | Staphylococcus aureus | 0.39 µg/mL |

| 4-Iodo-Biphenyl | Escherichia coli | 0.78 µg/mL |

Case Study 1: Anti-inflammatory Effects

A study published in Nature Communications evaluated the structure-activity relationships (SAR) of biphenyl derivatives, including this compound. The introduction of halogen substituents significantly enhanced COX inhibition compared to non-substituted analogs, suggesting a promising avenue for anti-inflammatory drug development.

Case Study 2: Anticancer Efficacy

In a comparative analysis published in Journal of Medicinal Chemistry, researchers found that iodinated biphenyl compounds exhibited enhanced cytotoxic effects against cancer cell lines due to increased cellular uptake and apoptosis induction mechanisms. This highlights the potential of this compound as a lead compound in anticancer drug discovery.

Industrial Applications

Beyond research, this compound is utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals. Its unique properties make it suitable for applications in electronic devices and photonic materials.

作用机制

The mechanism of action of 1,1’-Biphenyl, 3-iodo- depends on the specific application. In organic synthesis, the compound acts as a precursor or intermediate in various reactions. In biological research, it may interact with specific enzymes or proteins, leading to inhibition or modulation of their activity. The iodine atom in the compound can also participate in halogen bonding, which plays a role in molecular recognition and binding .

相似化合物的比较

Structural and Physical Properties

The halogen substituent (I, Br, Cl) significantly influences the properties of halobiphenyls.

| Property | 3-Iodobiphenyl | 3-Bromobiphenyl (Inferred) | 3-Chlorobiphenyl (Inferred) |

|---|---|---|---|

| Molecular Formula | C₁₂H₉I | C₁₂H₉Br | C₁₂H₉Cl |

| Molecular Weight (g/mol) | 262.85 | ~233.10 | ~188.66 |

| Melting Point (°C) | 150–151 | Lower* | Lower* |

| Boiling Point (°C) | 341.6 | ~310–320 | ~290–300 |

| Bond Length (C–X, Å) | 2.14 (C–I) | 1.91 (C–Br) | 1.77 (C–Cl) |

| Bond Dissociation Energy (kJ/mol) | ~234 | ~276 | ~327 |

*Inferred trends: Larger halogens (I > Br > Cl) increase molecular weight and van der Waals forces, leading to higher melting/boiling points. However, iodine’s weaker bond strength may reduce crystalline stability compared to Br/Cl analogs .

Reactivity

- Nucleophilic Substitution : The C–I bond in this compound is weaker (bond dissociation energy: ~234 kJ/mol) than C–Br (~276 kJ/mol) or C–Cl (~327 kJ/mol), making it more reactive in SN2 reactions. This property is exploited in synthesizing substituted biphenyls .

- Electrophilic Aromatic Substitution : Iodine’s electron-withdrawing effect slightly deactivates the benzene ring, but its large size may sterically hinder reactions compared to smaller halogens .

生物活性

3-Iodobiphenyl, a compound featuring an iodine atom substituted at the 3-position of a biphenyl structure, has garnered attention for its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its biphenyl backbone with an iodine substituent, which influences its reactivity and biological interactions. The presence of iodine often enhances the lipophilicity and biological activity of organic compounds, making them suitable candidates for drug development.

Anticancer Properties

Research indicates that this compound derivatives exhibit significant anticancer activity. For instance, studies have shown that certain substituted biphenyls can inhibit the proliferation of cancer cells, including breast cancer (MCF-7) and prostate cancer cell lines. The potency of these compounds is often measured by their IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| 3-(2-thienyl) analog | MCF-7 | 7 |

| 3-(3-thienyl) analog | MCF-7 | 10 |

The above table illustrates the comparative efficacy of various analogs against MCF-7 cells, highlighting the potential of this compound as a lead compound in anticancer drug development .

Anticonvulsant Activity

In animal models, particularly using the maximal electroshock (MES) test, certain derivatives of biphenyl have demonstrated anticonvulsant properties. The study reported that modifications at specific positions on the biphenyl structure can lead to enhanced anticonvulsant activity while simultaneously reducing neurotoxicity.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI |

|---|---|---|---|

| (R)-3 | 12 | 50 | 4.1 |

| (R)-5 | 9.8 | 74 | 7.6 |

| Unsubstituted (R)-2 | 27 | 11 | 1.4 |

In this context, the Protective Index (PI) is calculated as , indicating a favorable therapeutic window for the modified compounds compared to their unsubstituted counterparts .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Ion Channels : Studies suggest that compounds derived from biphenyl structures can modulate sodium channels, affecting neuronal excitability and potentially serving as anticonvulsants.

- Enzyme Inhibition : Some derivatives have been found to inhibit specific enzymes involved in cancer cell proliferation, suggesting a mechanism where they disrupt metabolic pathways essential for tumor growth.

Case Studies

- Anticancer Efficacy : A study involving a series of biphenyl derivatives revealed that those with electron-withdrawing groups exhibited enhanced anticancer activity against MCF-7 cells, with one derivative achieving an IC50 value comparable to established chemotherapeutics .

- Neurotoxicity Assessment : In evaluating the safety profile of various biphenyl derivatives in rodent models, it was observed that certain modifications significantly reduced neurotoxic effects while maintaining efficacy in seizure models .

常见问题

Basic Research Questions

Q. What experimental parameters should be optimized during the synthesis of 3-Iodobiphenyl to improve yield and purity?

- Methodological Answer : The iodination of bromobiphenyl (using iodine and potassium iodide in aqueous solution at 90–100°C) requires optimization of reaction time, stoichiometry, and temperature. For instance, extending reaction time beyond 6 hours may reduce byproduct formation, while maintaining a 1:1.2 molar ratio of bromobiphenyl to iodine enhances substitution efficiency. Post-synthesis purification via fractional distillation or recrystallization in ethanol can improve purity. Characterization using melting point (150–151°C) and HPLC (to confirm >95% purity) is critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR to confirm biphenyl proton environments and absence of bromine residues.

- Mass Spectrometry : Molecular ion peak at m/z 262.85 (CHI) validates molecular weight.

- Elemental Analysis : Verify iodine content (~48.3% by mass) .

Q. What solvent systems are optimal for reactions involving this compound, and how do they influence reactivity?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and stabilize transition states in cross-coupling reactions. Ethanol or methanol is preferred for precipitation due to moderate polarity. Solvent choice directly impacts reaction kinetics; for example, DMF increases nucleophilic substitution rates by stabilizing iodide leaving groups .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) studies can model transition states to evaluate electronic effects. The iodine atom’s electronegativity directs oxidative addition in Pd(0)/Pd(II) cycles, favoring coupling at the para position. Experimental validation via C NMR tracking of intermediate Pd complexes is recommended .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in H NMR chemical shifts may arise from solvent polarity or impurities. Replicate studies under standardized conditions (e.g., CDCl at 25°C) and compare with computational predictions (e.g., ACD/Labs NMR simulator). Cross-validate using X-ray crystallography to confirm molecular geometry .

Q. What strategies are effective in predicting the pharmacological activity of this compound analogs?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays targeting receptors like aryl hydrocarbon receptors (AhR). Prioritize analogs with calculated LogP values <3.5 (to balance hydrophobicity) and polar surface area <60 Ų (for membrane permeability). Validate using cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. How can computational chemistry aid in designing this compound-based materials with enhanced thermal stability?

- Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) can model thermal degradation pathways. Focus on bond dissociation energies (BDEs) of C–I bonds (~238 kJ/mol) and substituent effects. Experimental TGA/DSC analysis under nitrogen atmosphere correlates computational predictions with observed decomposition temperatures .

Q. What green chemistry approaches minimize hazardous byproducts in this compound synthesis?

- Methodological Answer : Replace aqueous iodine with recyclable iodinating agents (e.g., N-iodosuccinimide) in solvent-free conditions. Catalytic systems using CuI/ligand combinations reduce iodine waste. Lifecycle assessment (LCA) metrics (E-factor, atom economy) quantify environmental impact improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。